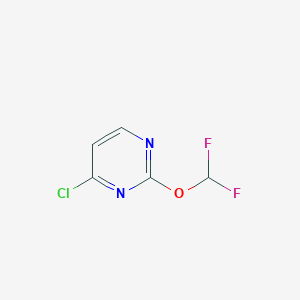![molecular formula C12H15N B11912370 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11912370.png)
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is an organic compound with the molecular formula C12H15N It is a derivative of cyclopenta[b]indole and is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to the cyclopenta[b]indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves the reaction of N-methanesulfonyl-1-iodo-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole in dimethylformamide (DMF) at temperatures ranging from 180 to 200°C . Another approach includes the dehydroiodination reaction in the presence of an ortho-methyl substituent, which proceeds in piperidine at 110°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions, particularly halogenation, can be performed using reagents like iodine and bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, phosphoric acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Iodine, bromine, piperidine.
Major Products Formed
Oxidation: Formation of hydroxy derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated as a component in organic photovoltaic devices (solar cells) and light-emitting diodes (OLEDs).
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic photovoltaic devices, it may function as an electron donor or acceptor, facilitating charge transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)-cyclopenta[b]indole .
- 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .
Uniqueness
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is unique due to its specific methyl substitution, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C12H15N |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
4-methyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole |
InChI |
InChI=1S/C12H15N/c1-13-11-7-3-2-5-9(11)10-6-4-8-12(10)13/h2-3,5,7,10,12H,4,6,8H2,1H3 |
InChI-Schlüssel |
KXXCHROCMHZMKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCCC2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)


![3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)



![7-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11912334.png)






